molecular formula C19H19NO2 B6611837 1-benzoyl-4-benzoylpiperidine CAS No. 109555-51-3

1-benzoyl-4-benzoylpiperidine

Cat. No.: B6611837
CAS No.: 109555-51-3
M. Wt: 293.4 g/mol
InChI Key: KGJHIGQTDLPPQE-UHFFFAOYSA-N
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Description

1-Benzoyl-4-benzoylpiperidine is an organic compound that belongs to the class of piperidine derivatives. It is characterized by the presence of a benzoyl group attached to the nitrogen atom of the piperidine ring and another benzoyl group attached to the fourth carbon of the piperidine ring. This compound is of significant interest in medicinal chemistry due to its potential pharmacological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Benzoyl-4-benzoylpiperidine can be synthesized through various synthetic routes. One common method involves the reaction of 1-benzoylpiperidine with benzoyl chloride in the presence of a base such as sodium hydroxide. The reaction typically occurs under reflux conditions, and the product is purified through recrystallization .

Industrial Production Methods: Industrial production of this compound often involves the use of large-scale reactors where the reaction conditions are carefully controlled to ensure high yield and purity. The process may include steps such as solvent extraction, distillation, and chromatography to isolate and purify the final product .

Chemical Reactions Analysis

Types of Reactions: 1-Benzoyl-4-benzoylpiperidine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

1-Benzoyl-4-benzoylpiperidine has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds and pharmaceuticals.

    Biology: The compound is studied for its potential biological activities, including its effects on neurotransmitter systems.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various medical conditions, including neurological disorders.

    Industry: It is used in the development of new materials and as a reagent in chemical processes

Mechanism of Action

The mechanism of action of 1-benzoyl-4-benzoylpiperidine involves its interaction with specific molecular targets in the body. It is believed to exert its effects by modulating neurotransmitter systems, particularly by inhibiting the reuptake of certain neurotransmitters such as dopamine and serotonin. This modulation can lead to various pharmacological effects, including potential antidepressant and anxiolytic properties .

Comparison with Similar Compounds

Properties

IUPAC Name

(1-benzoylpiperidin-4-yl)-phenylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19NO2/c21-18(15-7-3-1-4-8-15)16-11-13-20(14-12-16)19(22)17-9-5-2-6-10-17/h1-10,16H,11-14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KGJHIGQTDLPPQE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C(=O)C2=CC=CC=C2)C(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50630437
Record name (Piperidine-1,4-diyl)bis(phenylmethanone)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50630437
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

293.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

109555-51-3
Record name (Piperidine-1,4-diyl)bis(phenylmethanone)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50630437
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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